Spiro[3.5]nonan-1-OL
Overview
Description
Spiro[3.5]nonan-1-ol is a chemical compound with the linear formula C9H16O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon chain (C9) with 16 hydrogen atoms (H16) and one oxygen atom (O), giving it the linear formula C9H16O . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.23 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Chiral Auxiliary in Diels–Alder Reactions
Spiro[3.5]nonan-1-OL derivatives, specifically (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, have been used as a chiral auxiliary in Diels–Alder reactions. This method provides a highly enantioselective synthesis, with the enantioselectivity of Diels–Alder adducts ranging from 86-98% ee. The process also allows for the auxiliary to be recycled (Burke, Allan, Parvez, & Keay, 2000).
Synthesis of Spiro[4.4]nonane and Spiro[4.5]decane Systems
Spiro[4.4]nonane and spiro[4.5]decane systems have been synthesized via FeCl3-induced Nazarov cyclization. This process is influenced by the presence/absence of α′-substituents and uses trimethylsilyl groups to achieve good yields (Kuroda, Koshio, Koito, Sumiya, Murase, & Hirono, 2000).
Pilot Plant Scale Synthesis
Spiro[3.5]nonane-6,8-dione has been synthesized on a pilot plant scale. This two-step synthesis starts with the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, yielding spiro[3.5]nonane-6,8-dione (Lehmann, Kuhn, & Krüger, 2003).
Rhodium(II)-Carbenoid C–H Insertion Synthesis
Rhodium(II)-carbenoid C–H insertion reactions have been used for the synthesis of α,β′-dioxospirane systems, including spiro[4.4]nonane-, spiro[4.5]decane-, and spiro[4.6]undecane-α,β′-diones. This method has led to the creation of trans-bicyclic derivatives with determined relative stereochemistry (Aburel, Romming, & Undheim, 2000).
Synthesis of Dimethyl Gloiosiphone A
The synthesis of a spiro[4.4]nonane skeleton through palladium-catalyzed domino cyclization has been reported. This approach involves intramolecular alkene insertion and Heck-type cyclization, crucial in synthesizing dimethyl gloiosiphone A (Doi, Iijima, Takasaki, & Takahashi, 2007).
Synthesis of Monoterpene-Polyketides
Spiro[3.5]nonane derivatives have been isolated from Cryptocarya laevigata, revealing the synthesis of novel lactone derivatives, cryptolaevilactones. These compounds feature a unique spiro[3.5]nonane moiety formed by hetero [2 + 2] cyclization of monoterpene and polyketide, a novel discovery in natural product chemistry (Tsurumi, Miura, Saito, Miyake, Fujie, Newman, O’Keefe, Lee, & Nakagawa-Goto, 2018).
Novel Azo Dye Sulpha Drugs
This compound derivatives have been used in the synthesis of novel azo dyes by diazotization and coupling processes. These compounds have potential applications as antimicrobial agents, demonstrating the versatility of this compound in pharmaceutical chemistry (Awad, Hafez, & El-zohry, 2007).
Properties
IUPAC Name |
spiro[3.5]nonan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWEINRWBMYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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